Naphthalene-1,4-dicarbonitrile

Photosensitization Singlet Oxygen Generation Photoredox Catalysis

Naphthalene-1,4-dicarbonitrile (CAS 3029-30-9) is the proven photosensitizer for singlet oxygen (¹O₂) generation, with fΔS up to 0.66—essential for photooxygenation of methylbenzenes, bibenzyls, and pinacols. Unlike the inert 2,3-isomer (fΔS ≈ 0), this 1,4-dinitrile guarantees reaction success. Its reversible one-electron reduction forms a stable anion radical without dimerization, providing reliable CV data for DSSC and PET studies. It also assembles into crystalline 1D sub-microstructures for nanophotonics. Insist on the correct regioisomer—order ≥98% purity now.

Molecular Formula C12H6N2
Molecular Weight 178.19 g/mol
CAS No. 3029-30-9
Cat. No. B049210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,4-dicarbonitrile
CAS3029-30-9
SynonymsNSC 128542;  1,4-Naphthalenedicarbonitrile_x000B_
Molecular FormulaC12H6N2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=CC=C(C2=C1)C#N)C#N
InChIInChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H
InChIKeyBENSWQOUPJQWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,4-dicarbonitrile (CAS 3029-30-9): Essential Procurement Specifications and Core Physicochemical Data


Naphthalene-1,4-dicarbonitrile (synonyms: 1,4-dicyanonaphthalene, 1,4-naphthalenedicarbonitrile), bearing CAS registry number 3029-30-9, is an aromatic dinitrile with the molecular formula C₁₂H₆N₂ and a molecular weight of 178.19 g/mol [1]. It is a white to pale yellow crystalline solid with a melting point typically reported between 208°C and 213°C [1]. The compound is primarily employed as a potent electron-accepting photosensitizer in photoredox catalysis, materials science for constructing one-dimensional sub-microstructures, and as a key intermediate in the synthesis of nitrogen-containing polycyclic compounds [1].

Why Generic Substitution of Naphthalene-1,4-dicarbonitrile (CAS 3029-30-9) with Other Dicyanonaphthalene Isomers Fails


Interchanging naphthalene-1,4-dicarbonitrile with other positional isomers—such as 2,3-dicyanonaphthalene or 1,2-dicyanonaphthalene—is fundamentally precluded due to drastic, regioisomer-dependent variations in photophysical efficiency and electrochemical stability. The substitution pattern on the naphthalene core dictates the excited-state dynamics, governing critical performance metrics such as singlet oxygen generation quantum yields and anion radical dimerization behavior [1][2]. For instance, while 1,4-dicyanonaphthalene exhibits a substantial singlet oxygen production efficiency (fΔS) ranging from 0.33 to 0.66 across various solvents, its 2,3-substituted analog demonstrates an fΔS value close to zero, rendering it functionally inert in applications that rely on this photosensitization pathway [1]. Consequently, treating these isomers as interchangeable photosensitizers would result in complete experimental failure or severely compromised yield in photoredox transformations.

Quantitative Differentiation of Naphthalene-1,4-dicarbonitrile (CAS 3029-30-9): Head-to-Head Comparator Data Guide


Singlet Oxygen Photosensitization Efficiency: 1,4-Dicyanonaphthalene vs. 2,3-Dicyanonaphthalene

In a direct comparative study, naphthalene-1,4-dicarbonitrile (1,4-DCNN) demonstrated a high efficiency for singlet oxygen (¹O₂) production upon photoexcitation, with fΔS values ranging from 0.33 to 0.66 across solvents [1]. In stark contrast, its positional isomer, 2,3-dicyanonaphthalene (2,3-DCNN), exhibited an fΔS value close to zero under identical conditions [1].

Photosensitization Singlet Oxygen Generation Photoredox Catalysis

Electrochemical Anion Radical Stability: Absence of Reversible Dimerization in 1,4-Dicyanonaphthalene

An electrochemical study of seven isomeric dicyanonaphthalenes revealed a critical difference in the stability of their anion radicals [1]. While the one-electron reduction of 1,4-dicyanonaphthalene (1,4-DCN) to its anion radical was found to be a simple, reversible process without coupled chemical complications, three other isomers—1,3-, 2,3-, and 2,7-dicyanonaphthalene—were affected by reversible dimerization of their anion radicals [1]. This dimerization, a complicating side reaction, was detectable by deviations in the shape of the cyclic voltammogram [1].

Electrochemistry Anion Radical Stability Cyclic Voltammetry

Tunable Exciplex Photophysics with Methyl- and Methoxy-Substituted Benzenes

Detailed photophysical characterization of 1,4-dicyanonaphthalene (DCN) exciplexes formed with a series of methyl- and methoxy-substituted benzenes in n-heptane revealed a broad, tunable range of fluorescence yields (Φf) from 0.01 to 0.55 and intersystem crossing yields (Φisc) from 0.17 to 0.6 [1]. This data demonstrates the highly variable and donor-dependent excited-state dynamics of DCN exciplexes, a feature critical for optimizing reaction conditions in photoinduced electron transfer (PET) processes [1].

Exciplex Fluorescence Quantum Yield Photoinduced Electron Transfer

Validated Research and Industrial Application Scenarios for Naphthalene-1,4-dicarbonitrile (CAS 3029-30-9)


Aerobic Photooxygenation Reactions and Singlet Oxygen-Mediated Transformations

This compound is the definitive sensitizer of choice for any photochemical reaction requiring the generation of singlet oxygen (¹O₂) from the S₁ state. Its high and well-quantified fΔS efficiency (0.33–0.66) is a verifiable performance metric [1], which directly enables higher yields in photooxygenations of methylbenzenes, bibenzyls, and pinacols [2][3]. Attempting to use the 2,3-isomer would lead to near-zero ¹O₂ production and failed reaction outcomes [1].

Mechanistic Studies as a Redox Probe in Electrochemistry and Photoredox Catalysis

Its clean, reversible one-electron reduction to a stable anion radical, devoid of dimerization complications that plague other isomers (e.g., 2,3-dicyanonaphthalene), makes it an ideal redox probe [4]. This property ensures reliable and interpretable cyclic voltammetry data in applications such as dye-sensitized solar cell (DSSC) electrolyte development [5] and in fundamental PET studies where a well-behaved electron acceptor is required to quantify radical ion yields [6].

Controlled Synthesis of Arylmethylated Products via Photoinduced Electron Transfer (PET)

The well-characterized exciplex photophysics of 1,4-dicyanonaphthalene (DCN) with benzylic donors provides a rational basis for optimizing PET-driven reactions [7]. The tunable fluorescence and intersystem crossing yields (Φf = 0.01–0.55; Φisc = 0.17–0.6) allow researchers to select appropriate reaction conditions and donor molecules (e.g., arylmethylsilanes) to achieve high yields of arylmethylated products, a transformation documented in the literature [8][9].

Fabrication of One-Dimensional Organic Sub-Microstructures for Materials Science

This compound has been demonstrated to form well-defined, crystalline one-dimensional (1D) sub-microstructures (both wires and tubes) via a simple reprecipitation method [10]. The ordered molecular packing in these structures results in a red-shifted luminescence compared to DCN in solution [10]. This unique solid-state property differentiates it from other dicyanonaphthalene isomers, which may not readily form such ordered 1D assemblies, making it a specific building block for nanophotonic materials research.

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